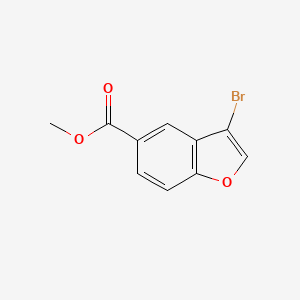

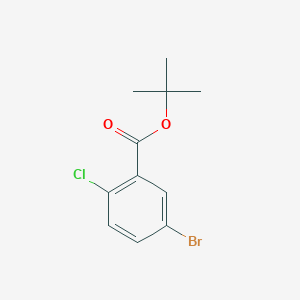

Methyl 3-bromobenzofuran-5-carboxylate

Descripción general

Descripción

Methyl 3-bromobenzofuran-5-carboxylate is a compound that is related to various benzofuran derivatives, which have been the subject of numerous studies due to their potential applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the research on similar benzofuran derivatives can offer insights into its characteristics and potential uses.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves starting from commercially available anhydrides, such as maleic anhydrides and phthalic anhydrides, as seen in the preparation of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones . Additionally, electrochemical methods have been employed for the synthesis of related compounds, such as the aryl radical cyclization with alkyne followed by tandem carboxylation in the presence of carbon dioxide . These methods highlight the versatility and creativity in the synthesis of benzofuran derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often elucidated using various spectroscopic techniques, including IR, NMR, HRMS, and sometimes X-ray diffraction analysis . These techniques allow for the determination of the spatial structure of the compounds, which is crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including bromination, carboxylation, and cyclization . These reactions can be used to introduce functional groups or to construct complex molecular architectures. For instance, the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone involves the reaction of 5-bromosalicylaldehyde with a cyclobutane derivative . Such reactions are indicative of the reactivity of the benzofuran ring and could be relevant for the chemical manipulation of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by substituents on the benzofuran ring. For example, the absorption and emission spectra of certain compounds can vary depending on the substituents, which affects their optical properties . Additionally, the introduction of different functional groups can lead to changes in the compound's reactivity and its interaction with biological systems, as seen in the antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives . These properties are essential for the potential application of these compounds in various fields, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing intermediates like 2-(azidomethyl)-5-bromobenzofuran, which serve as precursors for further chemical transformations. These methods involve reactions starting from 5-bromobenzofuran-2-carboxylic acid, demonstrating the utility of such compounds in preparing a series of novel compounds with potential antimicrobial activities (Sanjeeva et al., 2021).

Another study reported the synthesis of benzofuran aryl ureas and carbamates, highlighting the biological importance of these derivatives. The synthesis process showcases the versatility of benzofuran compounds in creating biologically relevant molecules (Kumari et al., 2019).

Biological Activities

Novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone was synthesized and evaluated for its effect on vitamins, selenium, and malondialdehyde levels in rats. This study illustrates the potential biological impact of synthesized bromobenzofuran derivatives on oxidative stress indicators (Karatas et al., 2006).

A series of 5-bromobenzofuranyl aryl ureas and carbamates were synthesized and screened for antimicrobial activities. The results demonstrated the potential of these compounds as antimicrobial agents, further emphasizing the significance of bromobenzofuran derivatives in medicinal chemistry (H. M. N. Kumari et al., 2019).

Chemical Properties and Applications

- The synthesis of benzofuran derivatives has been explored for their antiinflammatory activities, providing insights into the therapeutic potential of such compounds. This research highlights the broader applications of methyl 3-bromobenzofuran-5-carboxylate derivatives in developing anti-inflammatory drugs (Grinev et al., 1982).

Mecanismo De Acción

Target of Action

Methyl 3-bromobenzofuran-5-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2 and CYP2C19 .

Result of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c .

Análisis Bioquímico

Biochemical Properties

Methyl 3-bromobenzofuran-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and changes in the levels of metabolites.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, it can affect the expression of genes related to these pathways, leading to changes in cellular behavior. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular behavior and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the metabolism of other compounds . The compound can influence metabolic flux, leading to changes in the levels of metabolites. For example, its inhibition of cytochrome P450 enzymes can result in altered metabolism of drugs and other xenobiotics, affecting their pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is an important factor in determining its biochemical and cellular effects.

Propiedades

IUPAC Name |

methyl 3-bromo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVRUZJEZNNRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626043 | |

| Record name | Methyl 3-bromo-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501892-90-6 | |

| Record name | 5-Benzofurancarboxylic acid, 3-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501892-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)